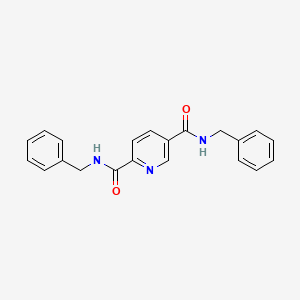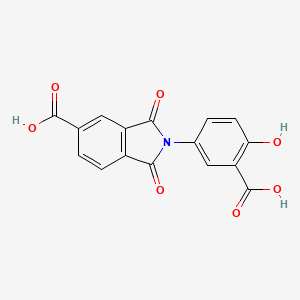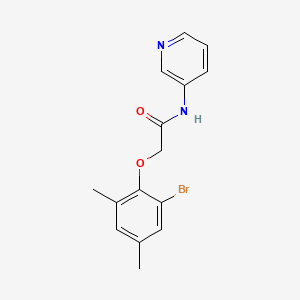![molecular formula C11H16BrN3O B5851726 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane, also known as BRP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane is not fully understood. However, it has been suggested that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane may exert its biological effects through the inhibition of certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane. One potential direction is the development of novel compounds based on 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane for use in drug discovery. Another direction is the investigation of the mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane in vivo and its potential applications in various fields.
Métodos De Síntesis
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can be synthesized through a multi-step process involving the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding active ester. The active ester is then reacted with azepane to yield 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. In material science, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been used as a precursor for the synthesis of functionalized polymers and materials.
Propiedades
IUPAC Name |
azepan-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXJFKLHRTCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
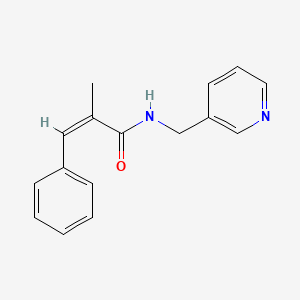
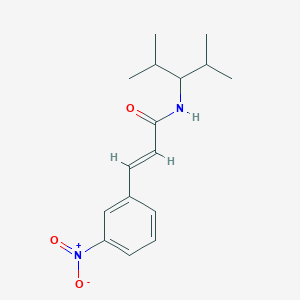


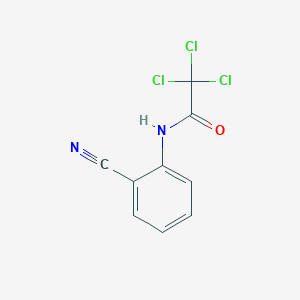

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
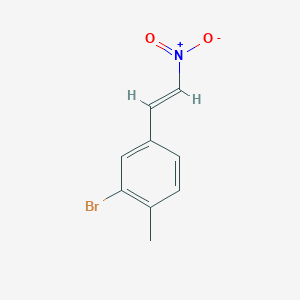
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
